molecular formula C23H23N5O5 B2709765 2-(4-ethoxy-3-methoxyphenyl)-9-(4-ethoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide CAS No. 898442-55-2

2-(4-ethoxy-3-methoxyphenyl)-9-(4-ethoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide

Cat. No. B2709765
CAS RN: 898442-55-2
M. Wt: 449.467
InChI Key: WMKHOQOAGGJZAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-ethoxy-3-methoxyphenyl)-9-(4-ethoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide is a useful research compound. Its molecular formula is C23H23N5O5 and its molecular weight is 449.467. The purity is usually 95%.
BenchChem offers high-quality 2-(4-ethoxy-3-methoxyphenyl)-9-(4-ethoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-ethoxy-3-methoxyphenyl)-9-(4-ethoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Reactivity and Modification of Purine Derivatives

Purine derivatives, such as those related to the specified compound, have been a focal point in research due to their structural similarity to naturally occurring nucleotides. For instance, the study of purine N-oxides has revealed methods for obtaining various oxidized purines, which are crucial for understanding nucleotide behavior and functions in biological systems (Kawashima & Kumashiro, 1969). These findings are pivotal for drug design and understanding molecular interactions in biological systems.

Synthesis and Biological Activity

Research into the synthesis of novel heterocyclic compounds derived from purine analogs has demonstrated significant biological activities. For example, the synthesis of novel benzodifuranyl, 1,3,5-triazines, and other heterocycles derived from compounds similar to the one mentioned has shown potent anti-inflammatory and analgesic properties (Abu‐Hashem, Al-Hussain, & Zaki, 2020). This highlights the potential of purine derivatives in developing new therapeutic agents.

Structural Analysis and Polymorphism

The investigation into polymorphic modifications of compounds with similar structures has revealed insights into their diuretic properties and potential as hypertension remedies (Shishkina et al., 2018). Understanding these modifications is essential for pharmaceutical development, as different polymorphs can have varying effects on drug efficacy and stability.

properties

IUPAC Name

2-(4-ethoxy-3-methoxyphenyl)-9-(4-ethoxyphenyl)-8-oxo-7H-purine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N5O5/c1-4-32-15-9-7-14(8-10-15)28-22-19(26-23(28)30)18(20(24)29)25-21(27-22)13-6-11-16(33-5-2)17(12-13)31-3/h6-12H,4-5H2,1-3H3,(H2,24,29)(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMKHOQOAGGJZAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C3=NC(=NC(=C3NC2=O)C(=O)N)C4=CC(=C(C=C4)OCC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-ethoxy-3-methoxyphenyl)-9-(4-ethoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide

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